Travoprost

説明

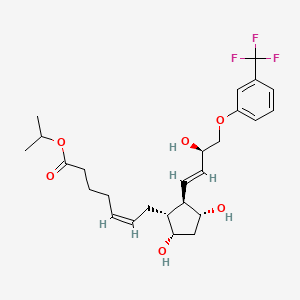

Structure

3D Structure

特性

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPLKVHSHYCHOC-AHTXBMBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80896948 | |

| Record name | Travoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Travoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>16 mg/ml at 25.0°C, 7.59e-03 g/L | |

| Record name | Travoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00287 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Travoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

157283-68-6 | |

| Record name | Travoprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157283-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Travoprost [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157283686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Travoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00287 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Travoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAVOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ68R08KX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Travoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Travoprost's Core Mechanism in Enhancing Uveoscleral Outflow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular and cellular mechanisms by which travoprost, a synthetic prostaglandin F2α analogue, effectively lowers intraocular pressure (IOP) by increasing uveoscleral outflow. The primary focus of this document is to provide a detailed understanding of the signaling pathways, cellular responses, and extracellular matrix remodeling that underpin this compound's therapeutic effect in the management of glaucoma and ocular hypertension.

Introduction

This compound is a highly selective full agonist for the prostaglandin F (FP) receptor.[1] Administered as an isopropyl ester prodrug, it is rapidly hydrolyzed by corneal esterases to its biologically active free acid form.[1] Its principal mechanism of action involves the enhancement of aqueous humor outflow through the uveoscleral pathway, a secondary drainage route for aqueous humor in the human eye.[1][2] This guide will delve into the intricate biochemical cascade initiated by this compound, leading to a reduction in outflow resistance and a subsequent lowering of IOP.

Signaling Pathways of this compound Action

The binding of this compound's free acid to the FP receptors, which are G-protein coupled receptors located on ciliary muscle cells, initiates a cascade of intracellular signaling events.[1] This ultimately leads to the upregulation of matrix metalloproteinases (MMPs), enzymes crucial for the degradation and remodeling of the extracellular matrix (ECM).[3]

The key signaling pathway involves the activation of protein kinase C (PKC), which in turn activates the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] This signaling cascade leads to the activation of transcription factors such as c-Fos and c-Jun, which then promote the gene expression of various MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9.[2]

Extracellular Matrix Remodeling

The upregulation of MMPs leads to the degradation of ECM components within the ciliary muscle, such as collagen types I, III, and IV, fibronectin, and laminin.[2][4] This enzymatic breakdown of the ECM creates wider spaces between the ciliary muscle bundles, reducing the hydraulic resistance of the uveoscleral outflow pathway and facilitating the drainage of aqueous humor.[2]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound on uveoscleral outflow and intraocular pressure.

| Study Subject | This compound Concentration | Change in Uveoscleral Outflow | Reference |

| Normotensive Monkeys | 0.004% | Increased from 0.35 ± 0.72 µL/min to 1.02 ± 0.43 µL/min | [1] |

| Healthy Human Subjects | 0.004% | Statistically significant increase (amount varied by measurement technique) | [5] |

| Patients with Ocular Hypertension or POAG | 0.004% | Increase not statistically significant in this study | [6] |

| Study Population | Baseline IOP (mmHg) | This compound Concentration | Mean IOP Reduction | Reference |

| Patients with Open-Angle Glaucoma or Ocular Hypertension | ~25-26 | 0.004% | 6.5 - 9.0 mmHg | [2] |

| Patients with Open-Angle Glaucoma or Ocular Hypertension | 26.3 ± 6.6 | 0.004% | 5.3 mmHg (to 21.0 ± 7.0 mmHg) | [3] |

| Patients with Ocular Hypertension or POAG | Not specified | 0.004% | 22-26% reduction | [7] |

| Ocular Hypertensive Monkeys | Not specified | 0.1 µg and 0.3 µg | 22.7% and 28.6% peak reduction, respectively |

Experimental Protocols

Measurement of Uveoscleral Outflow using Fluorophotometry

This non-invasive method is commonly used in human and animal studies to calculate uveoscleral outflow.

Protocol:

-

Tracer Administration: A fluorescent tracer, such as fluorescein, is topically applied to the eye several hours before measurement to allow for even distribution in the cornea and anterior chamber.

-

Fluorophotometer Calibration: The fluorophotometer is accurately calibrated and focused on the anterior chamber.

-

Measurement of Aqueous Flow (F): The rate of decrease of the tracer concentration in the anterior chamber is measured over time to determine the aqueous humor flow rate.

-

Measurement of Outflow Facility (C): Tonography (e.g., Schiøtz or pneumatonography) is used to measure the facility of aqueous outflow.

-

Measurement of Intraocular Pressure (IOP): Tonometry is used to measure the IOP.

-

Measurement of Episcleral Venous Pressure (Pv): Venomanometry is used to determine the episcleral venous pressure.

-

Calculation of Uveoscleral Outflow (Fu): Uveoscleral outflow is calculated using the modified Goldmann equation: Fu = F - C(IOP - Pv) .[1]

Human Anterior Segment Perfusion Organ Culture

This ex vivo model allows for the direct study of the effects of pharmacological agents on the aqueous outflow pathways.

Protocol:

-

Tissue Preparation: Human donor eyes are bisected, and the lens, iris, and vitreous are removed, leaving the anterior segment including the trabecular meshwork and ciliary body.

-

Mounting: The anterior segment is mounted in a specialized perfusion chamber.

-

Perfusion: A culture medium is perfused through the anterior chamber at a constant physiological flow rate (e.g., 2.5 µL/min) using a syringe pump.[7]

-

Pressure Monitoring: The intraocular pressure is continuously monitored using a pressure transducer.

-

Drug Administration: this compound or other test compounds are added to the perfusion medium.

-

Data Analysis: Changes in outflow facility are calculated from the pressure and flow rate data to assess the drug's effect on the conventional and uveoscleral outflow pathways.

Conclusion

This compound's mechanism of action in increasing uveoscleral outflow is a well-defined process involving the activation of the FP receptor, a subsequent intracellular signaling cascade through PKC and the MAPK/ERK pathway, and the upregulation of MMPs. This leads to the remodeling of the extracellular matrix of the ciliary muscle, thereby reducing resistance to aqueous humor outflow. The quantitative data from numerous studies consistently demonstrate the efficacy of this compound in lowering IOP, making it a cornerstone in the medical management of glaucoma. Further research into the nuanced aspects of this pathway will continue to inform the development of next-generation therapies for IOP reduction.

References

- 1. assets.bmctoday.net [assets.bmctoday.net]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Prostaglandin action on ciliary smooth muscle extracellular matrix metabolism: implications for uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Action of Bimatoprost, Latanoprost, and this compound in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound on aqueous humor dynamics in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nationalglaucomasociety.org [nationalglaucomasociety.org]

The Preclinical Profile of Travoprost: An In-depth Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Travoprost, a prostaglandin F2α analogue widely utilized in the management of glaucoma. The data presented herein, derived from various preclinical models, offers critical insights for researchers and professionals involved in ophthalmic drug development.

Pharmacokinetics: Ocular and Systemic Disposition

This compound is an isopropyl ester prodrug that is rapidly hydrolyzed to its biologically active free acid, this compound free acid, upon absorption into the eye.[1] This conversion is essential for its therapeutic activity.

Absorption and Distribution

Following topical ocular administration, this compound is absorbed through the cornea.[1] Studies in rabbits have demonstrated that peak concentrations of this compound free acid in the aqueous humor are achieved within one to two hours.[1] The distribution of the drug is primarily localized to the anterior segment of the eye, with significantly higher concentrations found in the cornea, ciliary body, and aqueous humor compared to the posterior structures like the retina and choroid.[2]

Metabolism and Excretion

The primary metabolic pathway for this compound involves hydrolysis by esterases in the cornea to its active free acid form.[1] Systemically, this compound free acid undergoes beta-oxidation of its carboxylic acid chain.[3] The elimination of this compound free acid from plasma is rapid, with a reported half-life of approximately 45 minutes in humans, and less than 2% of the topically administered dose is excreted in the urine within four hours.[3]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound free acid in various preclinical models.

Table 1: Pharmacokinetic Parameters of this compound Free Acid in Aqueous Humor of Preclinical Models

| Species | Dose/Formulation | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Reference(s) |

| Rabbit | 0.004% Solution (single dose) | 30.1 ± 1.56 | 1 | - | [1] |

| Beagle Dog | Intracameral Hydrogel Implant | 1.1 ± 0.2 (sustained) | Days 30-120 | - | [4] |

Table 2: Systemic Plasma Pharmacokinetic Parameters of this compound Free Acid in Preclinical Models

| Species | Dose/Formulation | Cmax (ng/mL) | Tmax (minutes) | Half-life (minutes) | Reference(s) |

| Human (for comparison) | 0.004% Solution | 0.018 ± 0.007 | < 30 | 45 | [3] |

| Pediatric Patients (2 mo - <18 yrs) | 0.004% Solution | 0.0109 - 0.0471 | ~15 | - | [5] |

Pharmacodynamics: Mechanism of Action and Efficacy

This compound is a selective and potent full agonist of the prostaglandin F2α (FP) receptor.[6] Its primary mechanism of action involves increasing the outflow of aqueous humor, thereby reducing intraocular pressure (IOP).

Signaling Pathway

Activation of the FP receptor, a G-protein coupled receptor, by this compound free acid initiates a signaling cascade.[7] This cascade is believed to involve the activation of protein kinase C and mitogen-activated protein kinase pathways, leading to the upregulation and secretion of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-3.[7][8] These enzymes remodel the extracellular matrix of the ciliary muscle and trabecular meshwork, reducing hydraulic resistance and enhancing both the uveoscleral and, to a lesser extent, the trabecular meshwork outflow of aqueous humor.[7][8]

Preclinical Efficacy

This compound has demonstrated robust IOP-lowering effects in various preclinical models of both normotensive and hypertensive eyes.

Table 3: Pharmacodynamic Efficacy of this compound in Preclinical Models

| Species | Model | Dose | IOP Reduction | Reference(s) |

| Ocular Hypertensive Monkey | Laser-induced | 0.1 µg (b.i.d.) | 22.7% | [9] |

| Ocular Hypertensive Monkey | Laser-induced | 0.3 µg (b.i.d.) | 28.6% | [9] |

| Glaucomatous Beagle Dog | Inherited Glaucoma | 0.00033% - 0.0033% (single dose) | Significant IOP reduction | [10] |

| Glaucomatous Beagle Dog | Inherited Glaucoma | 0.004% (once daily, a.m.) | 19.0 - 24.9 mmHg reduction from baseline | [11] |

| Glaucomatous Beagle Dog | Inherited Glaucoma | 0.004% (once daily, p.m.) | 23.5 - 24.5 mmHg reduction from baseline | [11] |

| Glaucomatous Beagle Dog | Inherited Glaucoma | 0.004% (twice daily) | 27.7 - 28.5 mmHg reduction from baseline | [11] |

| Normotensive Rabbit | - | 0.004% | Minimal | [7] |

| Transient Hypertensive Rabbit | Hypertonic Saline-induced | 0.004% | Significant IOP reduction | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the core experimental protocols employed in the study of this compound.

Animal Models

-

Ocular Hypertensive Monkeys (e.g., Cynomolgus, Rhesus): Ocular hypertension is commonly induced by laser photocoagulation of the trabecular meshwork.[12][13] This method creates a sustained elevation in IOP, mimicking a key characteristic of glaucoma.

-

Glaucomatous Beagle Dogs: This model utilizes a naturally occurring, inherited form of glaucoma, providing a chronic disease model.[10]

-

Rabbits (e.g., New Zealand White): Rabbits are frequently used for initial screening and pharmacokinetic studies. Ocular hypertension can be transiently induced by the intravitreal injection of hypertonic saline.[7]

Experimental Workflow for In Vivo Studies

Bioanalytical Methods for Pharmacokinetic Analysis

-

Sample Collection: Aqueous humor is collected by paracentesis, and blood samples are typically drawn from appropriate vessels (e.g., ear artery in rabbits).[14][15]

-

Sample Preparation: For the analysis of this compound free acid in plasma, samples are often acidified and subjected to solid-phase extraction.[16] For aqueous humor, a common method involves protein precipitation followed by extraction with an organic solvent like tertiary butyl-methyl ether.

-

Quantification: High-performance liquid chromatography (HPLC) with UV or tandem mass spectrometry (LC-MS/MS) detection is the standard for quantifying this compound and its free acid in biological matrices. These methods offer high sensitivity and specificity.

In Vitro Models for Mechanistic Studies

-

Cell Culture: Primary cultures of human trabecular meshwork (h-TM) and ciliary muscle (h-CM) cells are used to investigate the cellular and molecular mechanisms of this compound.

-

Receptor Binding Assays: These assays determine the affinity and selectivity of this compound free acid for the FP receptor and other prostaglandin receptor subtypes.

-

Functional Assays: Phosphoinositide turnover and intracellular calcium mobilization assays in h-TM and h-CM cells are used to assess the functional agonist potency of this compound.

Conclusion

The preclinical data for this compound consistently demonstrates its potent IOP-lowering efficacy, driven by a well-characterized mechanism of action involving the FP receptor and subsequent remodeling of the aqueous humor outflow pathways. Its pharmacokinetic profile is characterized by effective ocular penetration and rapid conversion to the active free acid, with limited systemic exposure. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of glaucoma therapy.

References

- 1. Aqueous Humor Concentrations of this compound Free Acid and Residual Drug in Explanted Implants from Patients Administered a this compound Intracameral Implant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Pharmacokinetics and Safety of this compound 0.004% Ophthalmic Solution Preserved with Polyquad in Pediatric Patients with Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Increased matrix metalloproteinases 1, 2, and 3 in the monkey uveoscleral outflow pathway after topical prostaglandin F(2 alpha)-isopropyl ester treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose response for this compound® in the glaucomatous beagle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of different dose schedules of this compound on intraocular pressure and pupil size in the glaucomatous Beagle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of prostaglandins E2 and F2 alpha on porcine ciliary muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Matrix Metalloproteinases and Glaucoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and this compound free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin F2 alpha effects on isolated rhesus monkey ciliary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Matrix Metalloproteinases and Glaucoma [mdpi.com]

- 16. Localization of the prostaglandin F2 alpha receptor messenger RNA and protein in the cynomolgus monkey eye - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and chemical structure of Travoprost prostaglandin F2α analogue

An In-depth Technical Guide on the Synthesis and Chemical Structure of Travoprost, a Prostaglandin F2α Analogue

Abstract

This compound is a potent synthetic prostaglandin F2α (PGF2α) analogue and a selective FP prostanoid receptor agonist, primarily utilized in the treatment of open-angle glaucoma and ocular hypertension.[1][2][3] As an isopropyl ester prodrug, it is hydrolyzed in the cornea to its biologically active free acid, which effectively reduces intraocular pressure (IOP) by enhancing the uveoscleral outflow of aqueous humor.[1][4] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of this compound. It details common synthetic pathways, presents key experimental protocols, and summarizes quantitative data. Furthermore, it illustrates the relevant biological signaling pathway and a representative synthetic workflow using detailed diagrams to serve as a resource for researchers, chemists, and professionals in drug development.

Chemical Structure and Properties

This compound is a complex organic molecule characterized by a cyclopentane ring with two hydroxyl groups and two distinct side chains, known as the alpha (α) and omega (ω) chains.[5] Its chemical name is isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[(α,α,α-trifluoro-m-tolyl)oxy]-1-butenyl]cyclopentyl]-5-heptenoate.[5] The molecule's structure is fundamental to its high affinity and selectivity for the prostaglandin F (FP) receptor.[1][2] The isopropyl ester group enhances its lipophilicity, which facilitates penetration through the cornea.[2] Following administration, corneal esterases hydrolyze this ester to release the active this compound free acid.[4][5]

Key Structural Features:

-

Prostaglandin F2α Backbone : Forms the core structure.

-

Isopropyl Ester : Makes it a prodrug, enhancing corneal absorption.[2]

-

Trifluoromethylphenoxy Group : A key substitution on the ω-chain that contributes to its potency and receptor selectivity.

-

Stereochemistry : this compound has multiple chiral centers, and its specific stereoisomer, (5Z,13E)–(9S,11R,15R), is crucial for its biological activity.[1]

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₆H₃₅F₃O₆[1] |

| Molecular Weight | 500.55 g/mol [1] |

| CAS Number | 157283-68-6[2] |

| Appearance | Clear, colorless to slightly yellow oil[1] |

| Solubility | Very soluble in acetonitrile, methanol, octanol, and chloroform; practically insoluble in water[1] |

| LogP (Partition Coeff.) | ~3.9[2] |

| Optical Rotation | [α]D²⁰ +14.6° (c = 1.0 in methylene chloride)[1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires precise stereochemical control. A common and commercially viable approach involves a three-component coupling strategy, often starting from the well-established (-)-Corey lactone, a versatile building block in prostaglandin synthesis.[6] This route involves the sequential construction of the ω- and α-chains onto the core cyclopentane ring.

A representative synthetic pathway involves the following key transformations:

-

Oxidation and Chain Elaboration (ω-chain) : The synthesis begins with the oxidation of a protected Corey lactone derivative, followed by a Horner-Wadsworth-Emmons (HWE) reaction to introduce the enone-containing ω-chain.[7][8]

-

Stereoselective Reduction : The ketone at the C-15 position of the ω-chain is stereoselectively reduced to the desired (15R)-hydroxyl group. This step is critical for the drug's biological activity. Reagents like CBS-oxazaborolidine are used to achieve high diastereomeric excess.[9]

-

Lactone Reduction : The lactone of the core ring is reduced to a lactol (a cyclic hemiacetal) using a reducing agent such as diisobutylaluminum hydride (DIBAL-H).[6][8][9]

-

Wittig Reaction (α-chain) : The α-chain is installed via a Wittig reaction on the lactol, which opens the ring and forms the complete carbon skeleton of the prostaglandin.[1][6]

-

Esterification : In the final step, the carboxylic acid of the α-chain is esterified with isopropyl iodide using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield this compound.[1][6]

Experimental Protocols

The following protocols are generalized from patent literature and represent key steps in a common synthetic route.

Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction

-

Suspend the starting material, PPB-Corey-lactone (1.0 eq), in anhydrous toluene under an inert atmosphere (e.g., nitrogen).[7][9]

-

Add diisopropylcarbodiimide (DIPCDI) and a solution of dimethyl sulfoxide (DMSO) in phosphoric acid. Heat the mixture to approximately 50°C to complete the oxidation of the alcohol to an aldehyde.[7][9]

-

Cool the reaction mixture to -10°C.

-

Add solid potassium hydroxide (KOH) followed by a toluene solution of the appropriate phosphonate reagent (e.g., this compound phosphonate, ~1.1 eq).[7][8]

-

Maintain the temperature at -10°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a 1 M hydrochloric acid solution.

-

Separate the organic phase, wash sequentially with 1 M sodium bicarbonate solution and diluted HCl solution, dry over sodium sulfate, and concentrate under reduced pressure.[8]

-

Purify the resulting enone intermediate by column chromatography on silica gel.

Protocol 2: DIBAL-H Reduction of Lactone

-

Dissolve the protected prostaglandin intermediate (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or toluene under an inert atmosphere.[8][9]

-

Cool the solution to a low temperature, typically between -80°C and -70°C.[8][9]

-

Slowly add a solution of diisobutylaluminum hydride (DIBAL-H, ~1.1-1.5 eq) in an appropriate solvent (e.g., hexane or toluene) while maintaining the low temperature.[9]

-

Stir the reaction mixture at this temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir until the phases separate clearly.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry, and concentrate to yield the crude lactol product.

Protocol 3: Wittig Reaction and Esterification

-

Prepare the Wittig ylide by treating (4-carboxybutyl)triphenylphosphonium bromide with a strong base like potassium tert-butoxide in a dry solvent such as THF.

-

Add a solution of the lactol intermediate from the previous step to the ylide solution at low temperature.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by adding water and acidifying to protonate the carboxylate. Extract the product, this compound free acid, into an organic solvent.

-

For esterification, dissolve the crude this compound free acid (1.0 eq) in a solvent like acetone or 1,3-dimethylimidazolidinone (DMI).[6][9]

-

Add isopropyl iodide (~1.5-2.0 eq) and DBU (~1.2 eq).[1]

-

Stir the mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete.[9]

-

Purify the final product, this compound, by silica gel chromatography.

Quantitative Synthesis Data

The following table summarizes representative yields for key stages in the synthesis of this compound, as compiled from various sources. Actual yields may vary based on specific conditions and scale.

| Reaction Stage | Starting Material | Product | Reported Yield |

| HWE Reaction & Purification | PPB-Corey-lactone | Enone Intermediate | ~55%[7] |

| Final Esterification (this compound Acid to this compound) | Fluprostenol (Free Acid) | This compound | ~94.5%[6] |

| Overall Yield (Example) | PPB-Corey-lactone | This compound | ~16% [9] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by acting on the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[10] The active metabolite, this compound free acid, is a potent and selective agonist for this receptor.[1] Activation of the FP receptor in the ciliary muscle and trabecular meshwork of the eye is believed to initiate a signaling cascade that increases the outflow of aqueous humor, primarily through the uveoscleral pathway, thereby lowering IOP.[1][5]

The signaling pathway is initiated by the binding of the agonist to the FP receptor, which couples to the Gq class of G-proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to downstream cellular responses, including the modulation of extracellular matrix proteins, which ultimately facilitates aqueous humor outflow.[11][12]

Analytical Characterization

The quality, purity, and concentration of this compound in bulk materials and pharmaceutical formulations are typically assessed using High-Performance Liquid Chromatography (HPLC).[13] Several HPLC methods have been developed and validated for this purpose.

A common approach utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity. The United States Pharmacopeia (USP) describes an official method for the analysis of this compound.[13][14]

The table below outlines typical conditions for the HPLC analysis of this compound.

| Parameter | Typical Conditions |

| Chromatograph | High-Performance Liquid Chromatograph (HPLC) or Ultra-High Performance Liquid Chromatograph (UPLC)[15][16] |

| Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 4.6 mm × 15 cm, L1 packing)[13] |

| Mobile Phase | A mixture of an aqueous buffer (e.g., sodium 1-octanesulfonate, pH 3.5) and acetonitrile[13] or Methanol[15] |

| Elution Mode | Isocratic or Gradient[14][15] |

| Flow Rate | 1.0 - 2.0 mL/min[13][14] |

| Detector | UV Absorbance |

| Wavelength | 220 nm or 265-285 nm[13][15] |

| Column Temp. | 25°C to 45°C[14][15] |

Conclusion

This compound remains a cornerstone in the management of glaucoma due to its efficacy in lowering intraocular pressure. Its chemical structure, featuring a PGF2α backbone with specific stereochemistry and an isopropyl ester prodrug moiety, is optimized for corneal penetration and potent, selective activation of the FP receptor. The synthesis of this compound is a complex, stereocontrolled process that has been refined for commercial production, often employing a convergent strategy based on the Corey lactone. The detailed understanding of its synthesis, structure, and mechanism of action outlined in this guide is essential for continued research, development, and quality control in the pharmaceutical sciences.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. chemignition.com [chemignition.com]

- 3. This compound | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. US20160137621A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. EP2802562B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. WO2013093528A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 11. Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijrpas.com [ijrpas.com]

- 14. This compound Liquid Nanocrystals: An Innovative Armamentarium for Effective Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN104297352A - Method of analyzing this compound content and related compounds - Google Patents [patents.google.com]

- 16. Method of analyzing this compound content and related compounds | Semantic Scholar [semanticscholar.org]

The Discovery and Development of Travoprost: A Technical Guide for Glaucoma Treatment

Introduction

Glaucoma, a progressive optic neuropathy, stands as a leading cause of irreversible blindness worldwide. Its primary risk factor is elevated intraocular pressure (IOP), which results from an imbalance between the production and drainage of aqueous humor.[1][2] The development of prostaglandin F2α (PGF2α) analogues in the late 20th century revolutionized glaucoma management, offering potent IOP-lowering effects with a convenient once-daily dosing regimen.[3] Travoprost, marketed under brand names like Travatan®, is a highly selective and potent synthetic PGF2α analogue that has become a first-line therapy for open-angle glaucoma and ocular hypertension.[4][5] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

The journey to this compound began with the understanding that natural prostaglandins could lower IOP, which spurred the development of synthetic analogues with improved therapeutic profiles. The strategy focused on modifying the omega (ω) side chain of the PGF2α molecule to create more potent and selective agonists for the prostaglandin F (FP) receptor.[3] this compound emerged from this research as a potent FP receptor full agonist.[4][6]

The commercial synthesis of this compound is a complex, multi-step process. One established route involves 22 synthetic steps, with the longest linear sequence being 16 steps.[7][8] The synthesis is based on the Corey lactone route, utilizing key intermediates and reactions to build the final molecule with precise stereochemistry.[8]

Key Synthesis Steps:

-

Corey Lactone Aldehyde: The synthesis often commences from the Corey lactone aldehyde, which provides the correct stereochemistry for the cyclopentane ring.[8]

-

Side-Chain Construction: The alpha (α) and omega (ω) side chains are constructed using reactions like the Horner-Wadsworth-Emmons or Wittig reactions.[8]

-

Cuprate-Mediated Coupling: A key step in a described commercial synthesis involves the coupling of a single enantiomer vinyl iodide and a tricyclic ketone to yield a bicyclic ketone intermediate.[7]

-

Key Reactions: The synthesis involves several critical chemical transformations, including Baeyer-Villiger oxidation, DIBAL-H reduction, and esterification to form the final isopropyl ester prodrug.[7][8]

Caption: Simplified workflow of a commercial this compound synthesis route.

Pharmacology and Mechanism of Action

This compound is an isopropyl ester prodrug, which means it is administered in an inactive form and is rapidly hydrolyzed by esterases in the cornea to its biologically active free acid, this compound free acid.[6][9][10] This active form is a potent and highly selective full agonist for the prostaglandin FP receptor.[4][11][12]

Receptor Binding and Selectivity

This compound free acid exhibits high affinity and selectivity for the FP receptor, with minimal affinity for other prostanoid receptors (DP, EP1, EP3, EP4, IP, TP).[12][13] This high selectivity contributes to its targeted therapeutic effect and favorable side-effect profile compared to less selective prostaglandins.

Table 1: Prostaglandin Receptor Binding Affinities (Ki, nM) of this compound Acid

| Receptor | This compound Acid (Ki, nM) |

|---|---|

| FP | 35 ± 5 |

| DP | 52,000 |

| EP1 | 9,540 |

| EP3 | 3,501 |

| EP4 | 41,000 |

| IP | >90,000 |

| TP | 121,000 |

Data sourced from Sharif et al. (2003).[13]

Signaling Pathway for IOP Reduction

The primary mechanism by which this compound lowers IOP is by increasing the outflow of aqueous humor from the eye.[9][14] It achieves this by enhancing drainage through both the unconventional (uveoscleral) and, to a lesser extent, the conventional (trabecular) outflow pathways.[15][16]

-

FP Receptor Activation: this compound free acid binds to and activates FP receptors located on cells in the ciliary muscle and trabecular meshwork.[15][17]

-

Downstream Signaling: This activation initiates a downstream signaling cascade. This includes stimulating the formation of second messengers like cAMP and inducing the expression of transcription factors such as c-Fos and c-Jun.[17]

-

MMP Upregulation: These signals lead to the increased biosynthesis and secretion of matrix metalloproteinases (MMPs), a family of enzymes that degrade extracellular matrix (ECM) components like collagen.[9][17][18]

-

ECM Remodeling: The MMPs remodel the ECM within the ciliary muscle and surrounding tissues.[1][19] This process widens the connective tissue-filled spaces among the ciliary muscle fibers.[17][18]

-

Reduced Outflow Resistance: The remodeling of the ECM reduces the hydraulic resistance in the uveoscleral outflow pathway, facilitating easier drainage of aqueous humor from the eye and thereby lowering IOP.[1][17]

Pharmacokinetics

The pharmacokinetic profile of this compound is well-suited for topical ocular delivery, ensuring rapid local action with minimal systemic exposure.

-

Absorption: this compound is absorbed through the cornea. As a prodrug, it is hydrolyzed to its active free acid form. [20][21]Plasma concentrations of the active free acid are typically very low, often below the limit of quantification (0.01 ng/mL). [20]* Distribution: Peak concentrations in the eye are reached within approximately 2 hours of administration. [22]* Metabolism: Systemically, the active free acid is rapidly metabolized to inactive metabolites via beta-oxidation, similar to endogenous prostaglandins. [10][21]* Excretion: Metabolites are primarily excreted via the kidneys. [10][22]The plasma half-life is short, estimated to be around 45 minutes, indicating no significant systemic accumulation with repeated dosing. [20][21] Table 2: Pharmacokinetic Parameters of this compound Ophthalmic Solution

Parameter Value Reference Formulation Isopropyl ester prodrug [6] Activation Hydrolysis by corneal esterases [9] Time to Peak Plasma Conc. (Tmax) ~30 minutes [20] Peak Plasma Conc. (Cmax) 0.018 ± 0.007 ng/mL (in quantifiable subjects) [20] Plasma Half-life (t½) ~45 minutes [20][21]

Caption: Pharmacokinetic pathway of this compound from administration to excretion.

Preclinical and Clinical Development

This compound underwent a rigorous development program, including preclinical animal studies and multi-phase human clinical trials, to establish its safety and efficacy.

Preclinical Studies

Preclinical evaluation in animal models was crucial for characterizing the IOP-lowering effect of this compound. Studies in ocular hypertensive monkeys, for instance, demonstrated a significant, dose-dependent reduction in IOP. [12]These studies also helped establish the drug's safety profile, showing it was well-tolerated with less ocular irritation compared to first-generation prostaglandins. [12] Typical Experimental Protocol: Preclinical IOP Study in Monkeys

-

Animal Model: Laser-induced unilateral ocular hypertensive cynomolgus monkeys.

-

Baseline: IOP is measured multiple times over several days to establish a stable baseline.

-

Dosing: this compound solution (e.g., 0.1 µg, 0.3 µg) is administered topically (b.i.d. or q.d.) to the hypertensive eye. The contralateral eye may receive a vehicle control.

-

IOP Measurement: IOP is measured at several time points post-dosing (e.g., 0, 2, 4, 6, 8, 24 hours) using a calibrated pneumatonometer.

-

Data Analysis: The change in IOP from baseline is calculated and compared between the treated and control groups to determine efficacy.

-

Safety Assessment: Ocular signs such as hyperemia (redness) and irritation are scored using a standardized scale.

Clinical Trials

Phase III clinical trials were designed to demonstrate the safety and efficacy of this compound for regulatory approval. These studies were typically multicenter, randomized, and double-masked, comparing this compound to the then-standard-of-care, timolol, as well as other prostaglandin analogues like latanoprost and bimatoprost.

Key Clinical Trial Findings:

Caption: Generalized workflow for a Phase III glaucoma clinical trial.

Table 3: Comparative IOP Reduction in Clinical Trials

| Trial / Comparison | This compound 0.004% (Mean IOP Reduction) | Comparator (Mean IOP Reduction) | Notes | Reference |

|---|---|---|---|---|

| vs. Timolol 0.5% | 8.0 to 8.9 mmHg | 6.3 to 7.9 mmHg | 9-month study. This compound showed statistically lower mean IOP at all time points. | [15] |

| vs. Latanoprost & Bimatoprost | 8.0 ± 0.3 mmHg | Latanoprost: 8.6 ± 0.3 mmHgBimatoprost: 8.7 ± 0.3 mmHg | 12-week study. No statistically significant difference in mean 8:00 AM IOP reduction among groups. | [23] |

| vs. Latanoprost & Bimatoprost | 5.5 mmHg (at 6 months) | Latanoprost: 6.0 mmHgBimatoprost: 7.5 mmHg | 6-month study. Bimatoprost showed a statistically greater IOP reduction at 6 months. | [2] |

| Fixed Combination vs. Monotherapy | 7.7 to 9.3 mmHg | this compound/Timolol FC: 8.8 to 11.5 mmHg | Fixed combination (FC) showed greater IOP reduction than this compound monotherapy. | [15]|

Next-Generation Formulations: Intracameral Implant

To address issues of patient adherence to daily eye drops, a this compound intraocular implant (iDose® TR) has been developed. Phase 3 trials have demonstrated that a single administration of the implant provides robust, sustained IOP reduction that is non-inferior to twice-daily timolol eye drops for up to 12 months, with a favorable safety profile. [24][25] Table 4: Efficacy of this compound Intraocular Implant vs. Timolol (3-Month Data)

| Treatment Group | Mean IOP Reduction from Baseline (Range over 6 time points) |

|---|---|

| This compound FE Implant | 6.6 to 8.4 mmHg |

| This compound SE Implant | 6.6 to 8.5 mmHg |

| Timolol 0.5% BID | 6.5 to 7.7 mmHg |

Data from a Phase 3, 3-month primary efficacy evaluation. [24]

Safety and Tolerability

This compound has a highly favorable safety profile. The most common adverse events are local and cosmetic in nature. [6][15]* Common Adverse Events: Ocular hyperemia (eye redness), eyelash growth, and irreversible iris hyperpigmentation (darkening of the iris color). [6][15]* Less Common/Serious Events: More serious but rare adverse events associated with the prostaglandin class include iritis, uveitis, and cystoid macular edema, particularly in patients with pre-existing risk factors. [15] Formulations without the preservative benzalkonium chloride (BAK), such as Travatan Z®, were developed to improve ocular surface tolerability for patients sensitive to preservatives. [26]

Conclusion

The development of this compound marks a significant milestone in the medical management of glaucoma. Through a rational drug design process, it was identified as a highly potent and selective FP receptor agonist. Its journey from chemical synthesis through rigorous preclinical and clinical evaluation has established it as a safe and effective first-line agent for lowering intraocular pressure. Its mechanism of action, centered on enhancing uveoscleral outflow via ECM remodeling, is now well-understood. With a robust efficacy profile, convenient once-daily dosing, and the development of innovative, long-acting delivery systems, this compound continues to be a cornerstone of glaucoma therapy, helping to preserve the vision of millions of patients worldwide.

References

- 1. researchgate.net [researchgate.net]

- 2. aoa.org [aoa.org]

- 3. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound--a new prostaglandin analogue for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound – a new prostaglandin analogue for the treatment of glaucoma | Scilit [scilit.com]

- 6. This compound: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Preclinical efficacy of this compound, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is this compound used for? [synapse.patsnap.com]

- 15. This compound in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 17. The mechanism of action of prostaglandins on uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of prostaglandins on the aqueous humor outflow pathways. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. drugs.com [drugs.com]

- 22. youtube.com [youtube.com]

- 23. ophed.net [ophed.net]

- 24. Phase 3 Randomized Clinical Trial of the Safety and Efficacy of this compound Intraocular Implant in Patients with Open-Angle Glaucoma or Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound Intracameral Implant for Open-Angle Glaucoma or Ocular Hypertension: 12-Month Results of a Randomized, Double-Masked Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mironova.com [mironova.com]

Travoprost: A Selective FP Prostanoid Receptor Agonist for Ocular Hypotension

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Travoprost is a potent and selective prostaglandin F2α (PGF2α) analogue that has emerged as a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. An isopropyl ester prodrug, this compound is rapidly hydrolyzed in the cornea to its biologically active free acid, which functions as a full agonist at the prostanoid FP receptor. This high-affinity and selective interaction initiates a signaling cascade that culminates in the enhancement of uveoscleral outflow, the primary mechanism for its IOP-lowering effect. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its selectivity for the FP receptor, its mechanism of action, and the experimental methodologies used for its characterization.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). The reduction of IOP is the only proven therapeutic strategy to slow the progression of the disease. Prostaglandin analogues, including this compound, are frequently utilized as first-line therapy due to their significant efficacy and favorable side-effect profile. This compound's therapeutic success is rooted in its highly selective and potent agonism of the FP prostanoid receptor, a G-protein coupled receptor (GPCR) expressed in various ocular tissues. This document serves as a detailed technical resource on the pharmacology of this compound, intended for researchers and professionals in the field of drug development and ophthalmic science.

Mechanism of Action

This compound is administered as a topical ophthalmic solution. As a lipophilic isopropyl ester prodrug, it readily penetrates the cornea.[1] In the cornea, esterases hydrolyze this compound to its active free acid, this compound acid.[1] this compound acid is a potent and selective agonist of the prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor superfamily.[2]

The FP receptor is primarily coupled to the Gq/11 family of G-proteins.[2] Activation of the FP receptor by this compound acid initiates a downstream signaling cascade that leads to a reduction in intraocular pressure. This is primarily achieved by increasing the outflow of aqueous humor through the uveoscleral pathway, with a secondary effect on the trabecular meshwork outflow.[3] The signaling pathway involves the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] These signaling events are believed to lead to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which in turn reduces the resistance to aqueous humor outflow.[1]

Signaling Pathway Diagram

Receptor Selectivity Profile

A key attribute of this compound is its high selectivity for the FP receptor over other prostanoid receptors. This selectivity minimizes off-target effects and contributes to its favorable safety profile. The binding affinity (Ki) and functional potency (EC50) of this compound acid for various prostanoid receptors are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| FP | 3.2 - 6.6 | 3.5 - 12 |

| EP1 | >10,000 | >10,000 |

| EP2 | >10,000 | >10,000 |

| EP3 | >10,000 | >10,000 |

| EP4 | >10,000 | >10,000 |

| DP | >10,000 | >10,000 |

| IP | >10,000 | >10,000 |

| TP | >10,000 | >10,000 |

Data compiled from publicly available literature.

Experimental Protocols

The characterization of a selective GPCR agonist like this compound involves a series of in vitro experiments to determine its binding affinity, functional potency, and downstream signaling effects. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for FP Receptor

This protocol is for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound acid for the FP receptor.

Materials:

-

Cell membranes expressing the human FP receptor (e.g., from stably transfected HEK293 cells)

-

[³H]-Latanoprost or other suitable radiolabeled FP receptor agonist

-

This compound acid

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the FP receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of [³H]-Latanoprost (at a concentration near its Kd), 50 µL of binding buffer, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of [³H]-Latanoprost, 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM), and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of [³H]-Latanoprost, 50 µL of varying concentrations of this compound acid, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of this compound acid that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

References

A Deep Dive into the Molecular Binding Affinity of Travoprost to Prostaglandin Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Travoprost, a synthetic prostaglandin F2α analogue, is a potent ocular hypotensive agent widely utilized in the management of open-angle glaucoma and ocular hypertension.[1] Its therapeutic efficacy is intrinsically linked to its high affinity and selectivity for the prostaglandin F (FP) receptor, a member of the G-protein coupled receptor family.[2][3] This technical guide provides a comprehensive overview of the molecular binding characteristics of this compound to prostaglandin receptors, detailing its binding affinity, selectivity, and the subsequent signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in ophthalmic drug discovery and development.

This compound is administered as an isopropyl ester prodrug, which readily penetrates the cornea and is rapidly hydrolyzed by corneal esterases to its biologically active free acid form, this compound acid.[4] It is this active metabolite that demonstrates high affinity and full agonist activity at the FP receptor.[2] The activation of the FP receptor by this compound acid initiates a signaling cascade that ultimately leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[4][5]

Quantitative Binding Affinity and Functional Potency

The binding affinity of this compound acid for the FP receptor and its selectivity over other prostanoid receptors have been quantified in numerous studies. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. The half-maximal effective concentration (EC50) represents the concentration of a drug that is required for 50% of its maximum effect in a functional assay.

Below is a summary of the quantitative data for this compound acid's binding affinity and functional potency at various prostaglandin receptors.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Cell Type for Functional Assay |

| This compound Acid | FP | 3.5 - 11 | 1.4 | Human Ciliary Muscle |

| 3.6 | Human Trabecular Meshwork | |||

| DP | >10,000 | - | ||

| EP1 | >10,000 | - | ||

| EP2 | >10,000 | - | ||

| EP3 | >10,000 | - | ||

| EP4 | >10,000 | - | ||

| IP | >10,000 | - | ||

| TP | >10,000 | - |

Data compiled from multiple sources.

Experimental Protocols

The determination of binding affinity and functional potency of compounds like this compound involves specific and detailed experimental protocols. The two primary assays cited in the literature are radioligand binding assays and phosphoinositide turnover assays.

Radioligand Binding Assay (for Ki determination)

This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

-

Membrane Preparation:

-

Cells or tissues expressing the prostaglandin receptor of interest (e.g., human ciliary muscle cells for FP receptor) are harvested.

-

The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.

-

-

Binding Reaction:

-

A constant concentration of a radiolabeled prostaglandin (e.g., [3H]-PGF2α) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor ligand (e.g., this compound acid) are added to the incubation mixture.

-

The reaction is incubated at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Phosphoinositide Turnover Assay (for EC50 determination)

This functional assay measures the ability of an agonist to activate the Gq-protein coupled signaling pathway, a hallmark of FP receptor activation.

-

Cell Culture and Labeling:

-

Cells endogenously or recombinantly expressing the FP receptor (e.g., human trabecular meshwork cells) are cultured in appropriate media.

-

The cells are incubated with [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pool.

-

-

Agonist Stimulation:

-

The labeled cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Increasing concentrations of the agonist (e.g., this compound acid) are added to the cells and incubated for a specific time (e.g., 60 minutes) at 37°C.

-

-

Extraction of Inositol Phosphates:

-

The reaction is terminated by the addition of a cold acid solution (e.g., perchloric acid).

-

The cell lysates are neutralized, and the total inositol phosphates are separated from other cellular components using anion-exchange chromatography.

-

-

Quantification:

-

The amount of [3H]-inositol phosphates is quantified by liquid scintillation counting.

-

The data is plotted as the amount of inositol phosphate accumulation versus the agonist concentration, and a dose-response curve is generated to determine the EC50 value.

-

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: this compound-FP Receptor Activationdot

References

Preclinical Profile of Travoprost: An In-Depth Analysis of its Effects on Aqueous Humor Dynamics

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies investigating the effects of Travoprost on aqueous humor dynamics. This compound, a potent and selective prostaglandin F2α analog, has emerged as a cornerstone in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. This document delves into the core mechanisms of action, summarizes key quantitative findings from animal studies, and outlines the experimental protocols utilized in this research, offering valuable insights for scientists and professionals in the field of ophthalmology and drug development.

Mechanism of Action: Enhancing Aqueous Outflow

This compound, an isopropyl ester prodrug, is hydrolyzed in the cornea to its active form, this compound free acid.[1][2] This active metabolite exerts its IOP-lowering effect primarily by increasing the outflow of aqueous humor through the uveoscleral pathway.[1][3][4][5] There is also evidence to suggest a secondary effect on the trabecular meshwork outflow pathway.[1][5][6]

The primary molecular target of this compound free acid is the prostaglandin F2α (FP) receptor, a G protein-coupled receptor found in high density in the ciliary muscle and trabecular meshwork.[1][6][7] The binding of this compound to the FP receptor initiates a cascade of intracellular signaling events.

Signaling Pathway for Increased Uveoscleral Outflow

The activation of FP receptors in the ciliary muscle is a key mechanism for increasing uveoscleral outflow. This process involves the remodeling of the extracellular matrix (ECM) within the ciliary muscle, which reduces the hydraulic resistance to aqueous humor outflow.[1][8] One of the well-studied pathways involves the stimulation of matrix metalloproteinases (MMPs). This compound has been shown to stimulate the secretion and activation of MMPs, such as MMP-2, in ciliary muscle cells through protein kinase C (PKC) and other extracellular signal-regulated kinase pathways.[1] This enzymatic breakdown of ECM components, like collagen, creates wider spaces for the aqueous humor to exit the eye.[8]

Quantitative Data from Preclinical Studies

Preclinical studies, primarily in monkeys, have consistently demonstrated the potent IOP-lowering efficacy of this compound. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Intraocular Pressure (IOP) in Monkeys

| Animal Model | This compound Concentration | Dosing Regimen | Baseline IOP (mmHg) | Post-Treatment IOP (mmHg) | IOP Reduction (%) | Reference |

| Ocular Hypertensive Cynomolgus Monkeys | 0.004% | Twice daily for 2 days, then single dose | 33.7 ± 13.2 | 25.8 ± 11.2 (at 2.25 hrs) | 23.4% | [3] |

| Ocular Hypertensive Cynomolgus Monkeys | 0.004% | Twice daily for 2 days, then single dose | 35.1 ± 13.6 | 26.3 ± 10.2 (at 16 hrs) | 25.1% | [3] |

| Normotensive Cynomolgus Monkeys | 0.004% | Twice daily for 2 days, then single dose | 23.0 ± 4.0 | 19.0 ± 3.7 (at 2.25 hrs) | 17.4% | [3] |

| Normotensive Cynomolgus Monkeys | 0.004% | Twice daily for 2 days, then single dose | 23.4 ± 5.3 | 20.7 ± 5.4 (at 16 hrs) | 11.5% | [3] |

| Ocular Hypertensive Monkeys | 0.1 µg | Twice daily | Not specified | Not specified | 22.7% (peak) | [2][7] |

| Ocular Hypertensive Monkeys | 0.3 µg | Twice daily | Not specified | Not specified | 28.6% (peak) | [2][7] |

Data are presented as mean ± standard error of the mean or as a percentage reduction.

Table 2: Effect of this compound on Aqueous Humor Outflow in Monkeys

| Animal Model | This compound Concentration | Key Finding | Baseline Value (µL/min) | Post-Treatment Value (µL/min) | P-value | Reference |

| Normotensive Cynomolgus Monkeys | 0.004% | Uveoscleral Outflow | 0.35 ± 0.72 | 1.02 ± 0.43 | P = 0.02 | [3] |

| Ocular Hypertensive Cynomolgus Monkeys | 0.004% | Uveoscleral Outflow | 0.7 ± 0.9 | 1.1 ± 0.9 | Not Significant | [4] |

| Normotensive & Ocular Hypertensive Monkeys | 0.004% | Aqueous Flow | No significant change | - | - | [3][4] |

| Normotensive & Ocular Hypertensive Monkeys | 0.004% | Outflow Facility | No significant change | - | - | [3][4] |

Data are presented as mean ± standard error of the mean or standard deviation.

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies to evaluate the effects of this compound on aqueous humor dynamics.

Animal Model and Induction of Ocular Hypertension

Cynomolgus monkeys (Macaca fascicularis) are a commonly used animal model due to the anatomical and physiological similarities of their eyes to human eyes.[3][4][9] To induce a state of chronic ocular hypertension, a laser is used to photocoagulate the trabecular meshwork.[3][4] This procedure obstructs the conventional outflow pathway, leading to a sustained elevation in IOP. Studies are typically conducted at least 2-4 months after the laser treatment to allow the eye to stabilize.[3][4]

Measurement of Aqueous Humor Dynamics

A combination of non-invasive techniques is used to measure the different parameters of aqueous humor dynamics.[10][11]

-

Intraocular Pressure (IOP): IOP is measured using pneumatonometry.[3][12] This technique involves a gas-filled chamber with a sensing nozzle that flattens the cornea to measure the pressure.

-

Aqueous Flow and Outflow Facility: These parameters are determined using a fluorophotometric method.[3][11][12] This involves the topical application of fluorescein to the eye, which then enters the anterior chamber. A specialized fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber over time. The rate of decrease in fluorescein concentration is used to calculate the rate of aqueous humor turnover (aqueous flow). Outflow facility can also be calculated from these measurements.[3][12]

-

Uveoscleral Outflow: Uveoscleral outflow is not measured directly but is calculated using the Goldmann equation, which relates IOP, aqueous flow, outflow facility, and episcleral venous pressure.[11][13]

Drug Administration and Study Design

In a typical study design, baseline measurements of IOP, aqueous flow, and outflow facility are taken.[3][4] Subsequently, the animals are treated with this compound (e.g., 0.004% solution) topically to one or both eyes. The dosing regimen can vary, but a common protocol involves twice-daily administration for a few days, followed by a final dose on the day of the post-treatment measurements.[3][4] A vehicle-treated or untreated contralateral eye often serves as a control.[12] Statistical analyses, such as paired t-tests, are used to compare baseline and post-treatment values.[3]

Conclusion

Preclinical studies in animal models have been instrumental in elucidating the mechanism of action and quantifying the efficacy of this compound. The primary mechanism involves the activation of FP receptors, leading to a signaling cascade that increases uveoscleral outflow through extracellular matrix remodeling. These studies have consistently shown a significant reduction in IOP in both normotensive and ocular hypertensive eyes. The detailed experimental protocols described provide a robust framework for the continued investigation of novel IOP-lowering agents. This in-depth understanding of this compound's preclinical profile is essential for the ongoing development of advanced glaucoma therapies.

References

- 1. Safety and efficacy of this compound solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical efficacy of this compound, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on aqueous humor dynamics in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of prostaglandins on the aqueous humor outflow pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Effects of this compound on aqueous humor dynamics in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

The Bioconversion of Travoprost: A Technical Guide to Prodrug Hydrolysis and Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Travoprost, a potent prostaglandin F2α analogue, is a cornerstone in the management of open-angle glaucoma and ocular hypertension. Its efficacy hinges on its unique design as an isopropyl ester prodrug. This technical guide provides an in-depth exploration of the critical hydrolysis process that converts the inactive this compound molecule into its pharmacologically active free acid, this compound acid. We will delve into the enzymatic machinery responsible for this bioconversion, the kinetics of the reaction, and the subsequent signaling cascade that ultimately leads to a reduction in intraocular pressure. This guide synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the key processes to offer a comprehensive resource for researchers and professionals in the field of ophthalmology and drug development.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). The therapeutic armamentarium for glaucoma has been significantly advanced by the advent of prostaglandin analogues, with travopost being a prominent member of this class. This compound is administered as a topical ophthalmic solution and is lauded for its potent IOP-lowering effects and once-daily dosing regimen.

The molecule itself, this compound, is an inactive isopropyl ester. Its therapeutic activity is entirely dependent on its conversion to the active metabolite, this compound free acid, within the eye. This targeted bioactivation is a key feature of its design, enhancing its corneal penetration and subsequent bioavailability at the site of action. This guide will meticulously unpack the journey of this compound from its instillation as a prodrug to the activation of its free acid and the downstream physiological effects.

The Hydrolysis of this compound: From Prodrug to Active Moiety

The conversion of this compound to this compound acid is a rapid and efficient enzymatic process primarily occurring in the cornea.

The Enzymatic Catalyst: Corneal Esterases